molecular formula C12H19ClN2O B6299217 2-[2-(1,1-Dimethylethyl)phenoxy]-ethanimidamide hydrochloride CAS No. 2517407-07-5

2-[2-(1,1-Dimethylethyl)phenoxy]-ethanimidamide hydrochloride

Cat. No. B6299217
CAS RN: 2517407-07-5
M. Wt: 242.74 g/mol
InChI Key: RTOJEIOTUNJZLV-UHFFFAOYSA-N
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Description

2-[2-(1,1-Dimethylethyl)phenoxy]-ethanimidamide hydrochloride, commonly known as DEA 2, is an organic compound with a wide range of applications in scientific research. It is a white powder that is soluble in water and is used as a reagent in organic synthesis. DEA 2 is used in many areas of scientific research, including biochemical and physiological studies, as well as in laboratory experiments.

Scientific Research Applications

DEA 2 has a wide range of applications in scientific research. It is used as a reagent in organic synthesis and can be used to synthesize a variety of compounds. In addition, DEA 2 is used in biochemical and physiological studies, as well as in laboratory experiments. It can be used to study enzyme activity, protein structure and function, and the effects of drugs on cells. It is also used as a tool to study the effects of drugs on the brain, as well as to study the effects of drugs on the body.

Mechanism of Action

The mechanism of action of DEA 2 is not fully understood. However, it is believed to act as an inhibitor of enzymes in the body. DEA 2 binds to enzymes and prevents them from catalyzing reactions, which can lead to the inhibition of biochemical processes. In addition, DEA 2 can bind to proteins and interfere with their structure and function. This can lead to changes in the body’s physiology, such as changes in blood pressure and heart rate.
Biochemical and Physiological Effects
The biochemical and physiological effects of DEA 2 are not fully understood. However, it is known to have an effect on enzymes in the body and can interfere with their activity. In addition, DEA 2 can bind to proteins and interfere with their structure and function. This can lead to changes in the body’s physiology, such as changes in blood pressure and heart rate.

Advantages and Limitations for Lab Experiments

DEA 2 has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent and is relatively easy to synthesize. In addition, it is soluble in water, which makes it easy to use in a variety of experiments. However, DEA 2 has several limitations. It is not very stable and can degrade over time. In addition, it is toxic and can be hazardous if not handled properly.

Future Directions

There are several potential future directions for DEA 2. One area of research is to further explore its mechanism of action and biochemical and physiological effects. In addition, further research could be done to explore its applications in organic synthesis and in laboratory experiments. It could also be used to study the effects of drugs on the brain and body, as well as to develop new drugs. Finally, further research could be done to improve the stability of DEA 2 and to make it less toxic.

Synthesis Methods

DEA 2 can be synthesized from a variety of starting materials. The most common method involves the reaction of 1,1-dimethylethylbenzene with ethanimidamide hydrochloride in the presence of a base such as sodium hydroxide. This reaction produces the desired DEA 2, along with other byproducts. Other methods of synthesis include the reaction of ethanimidamide hydrochloride with a variety of other organic compounds, such as phenol, toluene, and 1,3-dimethylbenzene.

properties

IUPAC Name

2-(2-tert-butylphenoxy)ethanimidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.ClH/c1-12(2,3)9-6-4-5-7-10(9)15-8-11(13)14;/h4-7H,8H2,1-3H3,(H3,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTOJEIOTUNJZLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCC(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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